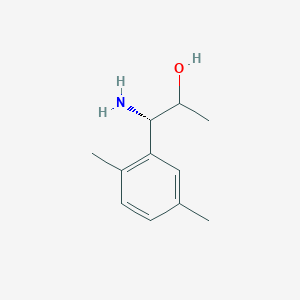![molecular formula C11H13N3 B15236363 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)
8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a fused ring system, which contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine can be achieved through a multicomponent reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. This reaction typically occurs in refluxing acetonitrile and does not require a catalyst . The process involves the in situ generation of activated 5-(alkylimino)cyclopenta-1,3-dienes, which undergo a formal [3 + 2] cycloaddition reaction with 1,4-dihydropyridines to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned multicomponent reaction. The scalability of this method makes it suitable for industrial applications, provided that the necessary reagents and reaction conditions are maintained.
化学反应分析
Types of Reactions
8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine: A structurally related compound with similar reactivity.
Cyclopenta[4,5]pyrrolo[2,3-B]pyridine: Another related compound with a slightly different ring structure.
Uniqueness
8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is unique due to its specific methyl substitution and tetrahydro configuration
属性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
7-methyl-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-10-amine |
InChI |
InChI=1S/C11H13N3/c1-14-9-4-2-3-7(9)8-5-6-10(12)13-11(8)14/h5-6H,2-4H2,1H3,(H2,12,13) |
InChI 键 |
KWMDVKHJBGXOBU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CCC2)C3=C1N=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



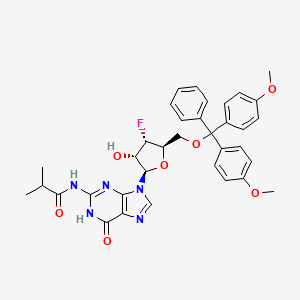

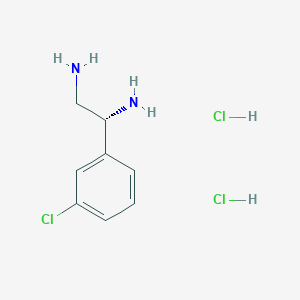
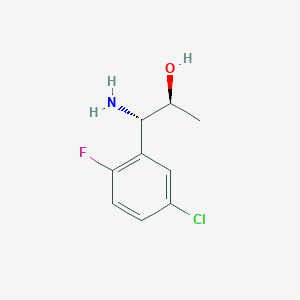
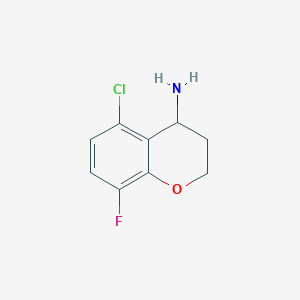
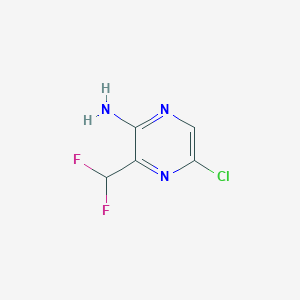
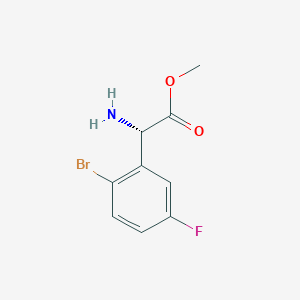
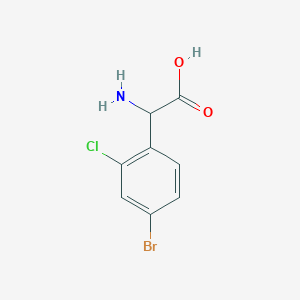

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)


